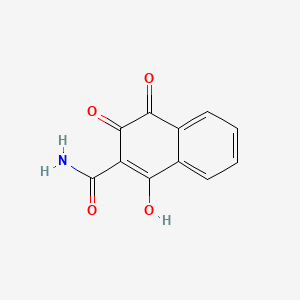

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone

Overview

Description

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone is a natural quinonoid compound found in several plants . It is a yellow powder with a molecular formula of C11H7NO4 and a molecular weight of 217.178 .

Synthesis Analysis

A series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives with a variety of side chains were successfully synthesized by Mannich reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with selected amines and aldehydes .Molecular Structure Analysis

The molecular structure of 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone consists of a 1,4-naphthoquinone core with a carbamoyl group at the 2-position and a hydroxy group at the 3-position .Chemical Reactions Analysis

Naphthoquinones are known for their high reactivity. They are easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Physical And Chemical Properties Analysis

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone has a density of 1.6±0.1 g/cm3 . The boiling point is 454.2±45.0 °C at 760 mmHg .Scientific Research Applications

Antibacterial and Modulatory Activities: Research indicates that derivatives of 2-hydroxy-quinones, including 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone, have shown potential in antibacterial activities and could be used in combination with aminoglycosides as a therapeutic alternative for bacterial resistance (Figueredo et al., 2020).

Presence in Natural Extracts: This compound has been isolated from the methanol extract of Rubia cordifolia, indicating its natural occurrence and potential for pharmaceutical applications (Koyama et al., 1992).

Application in HPLC Labeling: It has been developed as a sensitive labeling agent for hydroxysteroids in high-performance liquid chromatography (HPLC) with electrochemical detection (Nakajima et al., 1993).

Metabolic Studies: The metabolism of related 2-hydroxy-3-alkyl-1,4-naphthoquinones has been studied in human subjects, providing insights into their pharmacokinetics and potential therapeutic applications (Fieser et al., 1948).

Toxicity Evaluation: The toxicity of 2-hydroxy-3-alkyl-1,4-naphthoquinones, which are structurally related, has been compared in rats to understand their safety profile (Munday et al., 1995).

Biochemical Applications: Studies have explored the potential of 1,4-naphthoquinones, including 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone, in inhibiting amyloid aggregation, suggesting their potential in treating Alzheimer's disease (Bermejo-Bescós et al., 2010).

Antimicrobial Lead Structure: New naphthoquinone compounds have been evaluated for their potential as antibacterial lead structures against bacterial biofilms, including methicillin-resistant Staphylococcus aureus (MRSA) (Moreira et al., 2017).

Synthesis and Antimalarial Potential: The synthesis of 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone derivatives and their evaluation as potent antimalarial agents have been a focus of recent research (Paengsri et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-hydroxy-3,4-dioxonaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c12-11(16)7-8(13)5-3-1-2-4-6(5)9(14)10(7)15/h1-4,13H,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZRQVHNKDYYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)

![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)

![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)